1-(2-Chloro-5-methylphenoxy)propan-2-one
Description
1-(2-Chloro-5-methylphenoxy)propan-2-one is a chlorinated aromatic ketone featuring a propan-2-one (acetone) backbone substituted with a 2-chloro-5-methylphenoxy group. This compound is structurally characterized by a ketone group at the second carbon of the propane chain and a phenoxy ring bearing chlorine and methyl substituents at the 2- and 5-positions, respectively. Its synthesis typically involves palladium-catalyzed regioselective domino reactions, as seen in analogous compounds (e.g., 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one, synthesized via α-arylation/intramolecular O-arylation) .
Properties
CAS No. |
62099-14-3 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(2-chloro-5-methylphenoxy)propan-2-one |
InChI |
InChI=1S/C10H11ClO2/c1-7-3-4-9(11)10(5-7)13-6-8(2)12/h3-5H,6H2,1-2H3 |
InChI Key |
HIKIUSDWZGJPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-methylphenoxy)propan-2-one typically involves the reaction of 2-chloro-5-methylphenol with propan-2-one under specific conditions. One common method is the Williamson ether synthesis, where 2-chloro-5-methylphenol is reacted with an alkyl halide in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-methylphenoxy)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as ethanol or acetone.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-5-methylphenoxy)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It serves as a precursor in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-methylphenoxy)propan-2-one involves its interaction with specific molecular targets. The chloro and phenoxy groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 1-(2-Chloro-5-methylphenoxy)propan-2-one lies in its substitution pattern. Key analogs and their differences are summarized below:
Key Observations :
- Electron Effects : Chlorine in the target compound induces stronger electron-withdrawing effects compared to methoxy or methyl groups in analogs, altering reactivity in nucleophilic substitutions .
- Steric Considerations: The 5-methyl group in the phenoxy ring increases steric hindrance relative to smaller substituents (e.g., hydroxy in lignans) .
- Biological Relevance : The propan-2-one moiety is a common pharmacophore (e.g., pelletierine’s anti-parasitic activity), but substituents dictate target specificity .
Physicochemical Properties
- Lipophilicity : The chloro and methyl groups in the target compound increase logP compared to methoxy/hydroxy-substituted lignans .
- Solubility : Polar analogs (e.g., 6-hydroxy lignans) exhibit higher aqueous solubility, whereas the target compound is more suited to organic solvents .
- Molecular Weight : Halogenated derivatives (e.g., diiodo compound in ) have higher molecular weights, affecting diffusion rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
